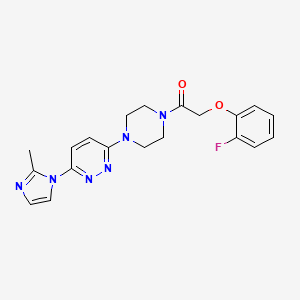

2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetically engineered compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a complex structure, characterized by the presence of fluorophenoxy, imidazolyl, pyridazinyl, and piperazinyl groups, which contribute to its distinctive chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps, beginning with the preparation of the core structure followed by the sequential introduction of functional groups. One common route includes:

Synthesis of the Fluorophenoxy Intermediate: : Starting from 2-fluorophenol, the intermediate can be prepared through a nucleophilic aromatic substitution reaction.

Formation of the Imidazolyl and Pyridazinyl Groups: : These groups are introduced via condensation reactions, often using appropriate aldehydes or ketones under acidic or basic conditions.

Coupling Reactions: : The final product is synthesized by coupling the intermediates using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound typically optimize the synthesis routes to ensure high yield and purity, while minimizing reaction times and costs. This can include the use of automated synthesizers, continuous flow reactors, and rigorous quality control processes to monitor the intermediates and final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: : This can lead to the formation of ketones or carboxylic acids under specific conditions.

Reduction: : The compound can be reduced to amines or alcohols using suitable reducing agents like lithium aluminum hydride.

Substitution Reactions: : Nucleophilic and electrophilic substitution reactions can occur, modifying the fluorophenoxy or imidazolyl groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromic acid in an acidic medium.

Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: : Halogenation using halogenating agents, or alkylation using alkyl halides under basic conditions.

Major Products

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is utilized as a precursor for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution reactions, allows researchers to explore new chemical entities and their potential applications.

Biology

Biologically, this compound serves as a probe for investigating cellular processes and binding interactions. It is often used in assays to study the mechanisms of action of various biological pathways. For instance, it can be employed to evaluate the effects of specific molecular targets in cellular models.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic effects. Preliminary studies indicate that it may interact with specific targets associated with various diseases, including cancer and infectious diseases. Research has focused on its efficacy in modulating biological pathways relevant to these conditions.

Industrial Applications

The compound finds applications in industrial processes, particularly in the manufacture of pharmaceuticals and agrochemicals. Its unique properties enable it to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new drugs.

Case Studies

Case Study 1: Medicinal Chemistry Exploration

In a recent study published in a peer-reviewed journal, researchers investigated the interaction of this compound with specific protein targets involved in cancer pathways. The results indicated significant binding affinity, suggesting potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Compounds

Another study focused on using this compound as a synthetic intermediate for developing novel pyrazole derivatives. The research highlighted its versatility in facilitating complex reactions that led to the successful synthesis of multiple new compounds with promising biological activities.

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets within cells, including enzymes, receptors, and nucleic acids. This interaction can modulate various biological pathways, leading to the desired pharmacological or chemical effects. The exact mechanism often involves binding to active sites or altering the conformation of target molecules, thus influencing their activity.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Similar compounds include:

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

2-(2-chlorophenoxy)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

These similar compounds exhibit varying degrees of activity and specificity, but this compound is notable for its enhanced stability and efficacy in various applications.

Feel free to let me know if there's anything more specific you need about this compound.

Activité Biologique

The compound 2-(2-fluorophenoxy)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SARs), and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Fluorophenoxy group : Contributes to lipophilicity and potential receptor interactions.

- Piperazine moiety : Known for enhancing pharmacokinetic properties.

- Imidazole and pyridazine rings : Often associated with diverse biological activities, including enzyme inhibition.

The compound's chemical formula is C20H22FN5O with a molecular weight of approximately 367.43 g/mol.

1. Enzyme Inhibition

Research indicates that compounds similar to this structure have shown significant inhibitory activity against various enzymes, such as monoamine oxidase (MAO) and BCR-ABL kinase. For instance, derivatives containing imidazole and pyridazine rings have demonstrated potent inhibition of MAO-B with IC50 values as low as 0.013 µM, suggesting that modifications in these regions can enhance biological efficacy .

2. Anti-Cancer Activity

Compounds with similar structural features have been evaluated for their anti-cancer properties. For example, a related study demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing IC50 values indicative of effective cytotoxicity against tumor cells . The specific compound under review may exhibit similar properties due to its structural analogies.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the piperazine and imidazole groups significantly influence the biological activity of related compounds. For instance:

- Substituents on the piperazine ring : Altering these groups can affect binding affinity to target receptors.

- Positioning of fluorine atoms : The presence and position of fluorine can enhance lipophilicity and improve membrane permeability, critical for drug efficacy.

Study 1: Anti-Cancer Efficacy

A study on a structurally related compound demonstrated significant tumor suppression in vivo. The administration of the compound resulted in reduced tumor growth rates in murine models, highlighting its potential as an anti-cancer agent .

Study 2: MAO Inhibition

Another investigation focused on the inhibition of monoamine oxidase, where derivatives exhibited selective inhibition profiles. The most potent inhibitors showed IC50 values lower than those of established drugs, indicating their potential for treating neurodegenerative disorders .

Data Table

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O2/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-29-17-5-3-2-4-16(17)21/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJLLPXIOYNBPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.